[3-(2,3-Dichloropropoxy)-2-hydroxypropyl]methylsulfamate
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Overview
Description
[3-(2,3-Dichloropropoxy)-2-hydroxypropyl]methylsulfamate is an organic compound that features a sulfamate group attached to a hydroxypropyl chain, which is further substituted with a dichloropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,3-Dichloropropoxy)-2-hydroxypropyl]methylsulfamate typically involves multiple steps. One common method starts with the chlorination of propylene oxide to produce 2,3-dichloropropanol. This intermediate is then reacted with sodium sulfamate under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like water or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[3-(2,3-Dichloropropoxy)-2-hydroxypropyl]methylsulfamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dichloropropoxy group can be reduced to a propoxy group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include propoxy derivatives.
Substitution: Products include hydroxyl or amine-substituted compounds.
Scientific Research Applications
[3-(2,3-Dichloropropoxy)-2-hydroxypropyl]methylsulfamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(2,3-Dichloropropoxy)-2-hydroxypropyl]methylsulfamate involves its interaction with specific molecular targets. The sulfamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The dichloropropoxy group may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved include enzyme inhibition and disruption of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [3-(2,3-Dichloropropoxy)-2-hydroxypropyl]methylsulfate
- [3-(2,3-Dichloropropoxy)-2-hydroxypropyl]methylsulfonate
- [3-(2,3-Dichloropropoxy)-2-hydroxypropyl]methylsulfonamide
Uniqueness
Compared to similar compounds, [3-(2,3-Dichloropropoxy)-2-hydroxypropyl]methylsulfamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichloropropoxy group provides additional sites for chemical modification, enhancing its versatility in various applications.
Properties
Molecular Formula |
C7H14Cl2NO5S- |
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Molecular Weight |
295.16 g/mol |
IUPAC Name |
N-[3-(2,3-dichloropropoxy)-2-hydroxypropyl]-N-methylsulfamate |
InChI |
InChI=1S/C7H15Cl2NO5S/c1-10(16(12,13)14)3-7(11)5-15-4-6(9)2-8/h6-7,11H,2-5H2,1H3,(H,12,13,14)/p-1 |
InChI Key |
VFUPRVHWQUKNNB-UHFFFAOYSA-M |
Canonical SMILES |
CN(CC(COCC(CCl)Cl)O)S(=O)(=O)[O-] |
Origin of Product |
United States |
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